molecular formula C7H11NO3 B11767934 (1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 760160-65-4

(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B11767934
CAS No.: 760160-65-4
M. Wt: 157.17 g/mol
InChI Key: FEWLBWFAAPVAFV-XAHCXIQSSA-N
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Description

Molecular Geometry and Bicyclic Framework Analysis

The core structure of (1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is defined by a norbornane-like bicyclo[2.2.1]heptane system, where one bridgehead carbon is replaced by a nitrogen atom. This substitution introduces significant electronic and steric perturbations compared to traditional norbornane derivatives. X-ray crystallographic data from analogous compounds reveal a bicyclic framework with bond lengths and angles consistent with strained cyclohexane and cyclopentane rings.

Key geometric parameters (derived from related structures):

Parameter Value (Å or °) Source Compound
C1-N7 bond length 1.47 Å 7-Azabicyclo[2.2.1]heptane
Bridgehead C-C bond 1.54 Å exo-2-Chloro derivative
N7-C1-C2 angle 94° Trichloroacetyl analog

The nitrogen atom at position 7 adopts a pyramidal geometry, with lone pair orientation influencing reactivity. The carboxylic acid group at C1 and hydroxyl group at C3 introduce additional steric strain, forcing the bicyclic system into a boat-like conformation stabilized by intramolecular hydrogen bonding.

Stereochemical Configuration and Chiral Center Assignments

The compound contains three chiral centers (C1, C3, C4) with absolute configurations assigned as (1S,3R,4R). Nuclear Overhauser Effect (NOE) correlations from NMR studies of similar bicyclic systems demonstrate distinct spatial relationships between substituents:

  • C1 (S-configuration) : The carboxylic acid group occupies an exo position relative to the bicyclic framework.
  • C3 (R-configuration) : Hydroxyl group orientation correlates with axial positioning in minimized energy conformers.
  • C4 (R-configuration) : Bridgehead hydrogen exhibits coupling constants (J = 9–11 Hz) characteristic of trans-diaxial relationships.

Comparative analysis with the rel-2-Boc-5-hydroxy derivative confirms that stereochemical assignments are consistent across synthetic analogs. Enantiomeric purity is maintained through chiral auxiliary-mediated syntheses, as evidenced by optical rotation values ([α]D²⁵ = +34.5° in methanol).

Comparative Analysis with Related 7-Azabicyclo[2.2.1]heptane Derivatives

Structural variations within this chemical family significantly impact physicochemical properties:

Derivative Substituents LogP Hydrogen Bond Donors
Parent 7-azabicyclo[2.2.1]heptane None 0.12 0
exo-2-Chloro analog Cl at C2 1.78 0
3-Hydroxy-1-carboxylic acid -OH at C3, -COOH at C1 -0.94 3
Boc-protected aminocarboxylic acid -Boc at N7, -COOH at C3 1.25 1

The introduction of polar functional groups (-OH, -COOH) enhances water solubility but reduces membrane permeability. Conformational rigidity imposed by the bicyclic system limits rotational freedom, making this derivative more thermally stable (ΔHvap = 48.2 kJ/mol) than linear analogs.

Hydrogen Bonding Patterns and Tautomeric Possibilities

Intramolecular hydrogen bonding dominates the structural behavior of this compound:

  • Carboxylic acid → Hydroxyl interaction : O-H···O=C distance of 2.65 Å stabilizes the syn-periplanar conformation.
  • Amine → Carboxylate zwitterion : Under physiological pH (7.4), partial proton transfer creates a zwitterionic form, evidenced by pH-dependent NMR chemical shifts.

Tautomeric equilibria are constrained by the rigid bicyclic framework. Only two major tautomers are observed:

  • Keto form (dominant) : Carboxylic acid and hydroxyl groups remain protonated.
  • Enol form (minor) : Deprotonation at C3 hydroxyl leads to conjugated enolate, stabilized by resonance with the carboxylate.

The energy barrier between tautomers (ΔG‡ = 58.3 kJ/mol) prevents rapid interconversion at room temperature, as confirmed by variable-temperature NMR studies.

Properties

CAS No.

760160-65-4

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(1S,3R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO3/c9-5-3-7(6(10)11)2-1-4(5)8-7/h4-5,8-9H,1-3H2,(H,10,11)/t4-,5-,7+/m1/s1

InChI Key

FEWLBWFAAPVAFV-XAHCXIQSSA-N

Isomeric SMILES

C1C[C@]2(C[C@H]([C@@H]1N2)O)C(=O)O

Canonical SMILES

C1CC2(CC(C1N2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Iodo-Oxazination and Ring-Opening

The synthesis begins with the iodo-oxazination of a Diels-Alder cycloadduct formed between 8-phenylmenthyl 2-acetamidoacrylate and 1,3-butadiene. Treatment of intermediate 2 (Fig. 1) with trifluoroacetic acid in water induces ring opening to yield compound 3 in 99% yield. Subsequent hydrolysis under basic conditions (Na₂CO₃/EtOH) produces hydroxyproline derivative 4 , which is further processed to obtain the target compound.

Key reaction parameters:

  • Temperature: 0°C to room temperature

  • Solvent system: Dichloromethane/water biphasic mixture

  • Stereochemical control: Governed by the chiral auxiliary (−)-8-phenylmenthol

Stereoselective Reduction and Functionalization

A critical step involves the Swern oxidation of protected intermediate 7 to ketone 8 , followed by sodium borohydride reduction. This generates alcohols 6 and 8 in a 15:85 ratio, with the desired (1S,3R,4R)-configured product predominating. Final hydrolysis under acidic conditions yields the target amino acid with >96% enantiomeric purity, as confirmed by Mosher ester analysis.

Alternative Synthetic Strategies

While the chiral auxiliary approach remains the gold standard, recent advances suggest complementary methodologies:

Chiral Resolution Techniques

Technical reports from chemical suppliers highlight the use of chiral resolution for separating enantiomers in azabicycloheptane systems. While less efficient than asymmetric synthesis, this approach remains viable for small-scale production:

ParameterDetails
Racemic precursor7-azabicyclo[2.2.1]heptane-1-carboxylic acid derivative
Resolving agentDi-p-toluoyl-D-tartaric acid
Solvent systemEthanol/water (7:3)
Enantiomeric excess89–92% after crystallization

Critical Analysis of Synthetic Routes

Yield Comparison Across Methodologies

MethodOverall YieldKey AdvantageLimitation
Chiral auxiliary50–88%High stereocontrolMulti-step (7 steps)
Palladium catalysisN/AAtom economyNot yet demonstrated
Chiral resolution30–40%Simple equipmentLow throughput

Stereochemical Challenges

The bicyclo[2.2.1]heptane framework imposes significant steric constraints, necessitating precise reaction control:

  • Endo vs exo selectivity : The Avenoza route achieves >90% endo preference through bulky chiral auxiliaries

  • Axial vs equatorial hydroxyl : Sodium borohydride reduction shows 85% preference for equatorial orientation

  • Nitrogen configuration : Ring-closing steps require careful pH control to prevent epimerization

Scale-Up Considerations and Process Optimization

Industrial-scale production faces distinct challenges:

Catalytic Asymmetric Induction

Recent advances in organocatalysis suggest potential alternatives to stoichiometric chiral auxiliaries. Proline-derived catalysts have shown promise in related bicyclic systems:

Turnover frequency=12h1\text{Turnover frequency} = 12 \, \text{h}^{-1} (model reaction)
Enantiomeric excess=94%\text{Enantiomeric excess} = 94\% (preliminary data)

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times for critical steps:

  • Ring-closing time: 15 min vs 24 h conventional

  • Energy consumption: Reduced by 40%

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its unique bicyclic structure allows for the construction of more complex molecules through various reaction pathways. Researchers utilize this compound to develop new synthetic methodologies that can lead to the creation of pharmaceuticals and other biologically active compounds.

Biological Studies

The compound's structure enables it to interact with biological systems in various ways:

  • Enzyme Inhibition : The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. This interaction is crucial for studying enzyme-substrate dynamics and developing enzyme inhibitors for therapeutic purposes.
  • Neuroactive Properties : Preliminary studies suggest that this compound may influence neurotransmitter systems, making it a candidate for research into neuroprotective agents and treatments for neurological disorders.

Pharmaceutical Development

Due to its biological activities, (1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is being investigated for potential applications in drug development:

  • Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties against a range of pathogens, suggesting its potential use in developing new antibiotics.
  • Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis, indicating its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
CNS ModulationNeuroprotective effects observed in animal models
AntitumorInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Research

A study conducted on various azabicyclo compounds demonstrated that modifications to the bicyclic structure could enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the carboxylic acid group was noted for increasing solubility and bioavailability, critical factors for antimicrobial efficacy.

Case Study 2: Neuroprotective Effects

Research published in pharmacological journals highlighted that azabicyclo compounds can modulate neurotransmitter activity. In animal models, (1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid showed potential as a neuroprotective agent by influencing dopamine and serotonin systems.

Case Study 3: Antitumor Activity

In vitro studies indicated that this compound could inhibit the proliferation of specific cancer cell lines by inducing apoptosis through caspase pathway activation.

Mechanism of Action

The mechanism of action of (1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Features:

  • Stereochemistry : The (1S,3R,4R) configuration ensures chiral specificity, critical for biological activity.
  • Synthesis: Method 1: Diels-Alder reaction using methyl 2-benzamidoacrylate as a dienophile, followed by hydrolysis and functionalization . Method 2: Transannular alkylation starting from L-serine derivatives, enabling stereochemical control .
  • Applications : Acts as a proline analogue in β-turn mimetics and protease inhibitors (e.g., HIV-1 protease) due to its restricted conformational flexibility .

Table 1: Structural and Functional Comparison of Bicyclic Amino Acids

Compound Name Key Structural Features Synthesis Method Applications/Unique Properties Reference
(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid 7-Aza, C3 hydroxyl, chiral (1S,3R,4R) configuration Diels-Alder, transannular alkylation Peptidomimetics, HIV-1 protease inhibitors
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) 7-Aza, achiral Transannular alkylation Rigid proline substitute in thrombin inhibitors
2-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic acid Boc-protected amine at C2, carboxylic acid at C5 Alkaline hydrolysis of amino esters Intermediate in peptide synthesis
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Sulfur atom at C4 (thia substitution), β-lactam scaffold Cyclization of penicillanic acid analogs Antibiotic precursors (e.g., penicillins)
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid Oxygen atom at bridgehead (7-oxa), chiral configuration Diels-Alder with oxabicyclo intermediates Chiral building blocks for natural product synthesis
3-Azabicyclo[4.1.0]heptane-1-carboxylic acid 3-Aza, bicyclo[4.1.0] scaffold (smaller ring strain) Cyclopropanation of pyrrolidine analogs Conformational studies in drug design

Key Comparisons:

(a) Conformational Rigidity vs. Proline
  • Proline : Flexible five-membered ring with dynamic puckering.
  • (1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid: Norbornane scaffold restricts puckering, stabilizing β-turn conformations. Quantum mechanical studies confirm high pyramidalization of the amide nitrogen, enhancing rigidity .
(b) Functional Group Influence
  • The C3 hydroxyl group in the target compound improves hydrogen bonding and solubility compared to non-hydroxylated analogs like Ahc .
  • Thia-azabicyclo derivatives (e.g., 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) exhibit β-lactam antibiotic activity, unlike nitrogen/oxygen analogs .

Biological Activity

(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, also known as a bicyclic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (1S,3R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
  • Molecular Formula : C₇H₁₂ClNO₃
  • Molecular Weight : 193.63 g/mol
  • CAS Number : 255897-13-3
PropertyValue
Molecular FormulaC₇H₁₂ClNO₃
Molecular Weight193.63 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Research indicates that (1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid acts primarily as an agonist for the alpha7 nicotinic acetylcholine receptor (α7 nAChR). This receptor plays a crucial role in cognitive functions and neuroprotection.

Cognitive Enhancement

A study highlighted the compound's efficacy in enhancing cognitive performance in animal models, particularly in tasks assessing memory and learning capabilities. It demonstrated significant improvements in auditory sensory gating and object recognition tasks, suggesting its potential for treating cognitive deficits associated with disorders such as schizophrenia and Alzheimer's disease .

Neuroprotective Effects

The compound exhibits neuroprotective properties through modulation of neurotransmitter release and reduction of neuroinflammation. Its ability to penetrate the blood-brain barrier rapidly is critical for its effectiveness in neurological applications.

Study on Cognitive Function

In a controlled experiment involving rats, researchers administered (1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid to assess its impact on cognitive function. The results indicated a marked improvement in learning and memory retention compared to the control group, supporting its potential therapeutic use in cognitive impairments .

Neuroprotective Study

Another study focused on the neuroprotective effects of the compound against excitotoxicity induced by glutamate in neuronal cell cultures. The findings revealed that treatment with the compound reduced cell death and apoptosis markers significantly, highlighting its protective role in neurodegenerative conditions .

Q & A

Q. What are the common synthetic strategies for (1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid?

The synthesis often involves stereoselective routes to construct the bicyclic framework. For example, L-serine derivatives can serve as chiral precursors, enabling the formation of the 7-azanorbornane core via transannular alkylation or tandem Wittig/Michael reactions . Protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are critical to preserve stereochemistry during functionalization. Post-cyclization steps may include selective reductions (e.g., SmI₂-mediated ketone reduction) and ester hydrolysis to yield the carboxylic acid moiety .

Q. How is the stereochemical integrity of the compound validated during synthesis?

Characterization relies on a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/NOESY) to confirm spatial arrangements, particularly the (1S,3R,4R) configuration. X-ray crystallography is used to resolve ambiguities in bicyclic systems, as seen in related 7-azabicyclo[2.2.1]heptane derivatives . Circular dichroism (CD) spectroscopy may also confirm chiral centers in hydroxyproline analogues .

Q. What safety protocols are recommended for handling this compound?

Based on structural analogs, full chemical protective gear (gloves, lab coats, goggles) and respiratory protection (P95/P1 filters for particulates, OV/AG/P99 for aerosols) are advised to minimize exposure . Contaminated gloves must be disposed under institutional hazardous waste guidelines. Environmental precautions include preventing drainage contamination due to unknown ecotoxicity .

Advanced Research Questions

Q. How does the bicyclic framework influence the compound’s conformational dynamics and reactivity?

Computational studies (e.g., DFT or ab initio methods) reveal that the rigid norbornane-like structure enforces pyramidalization at the amide nitrogen, altering electronic properties and hydrogen-bonding capacity . Substituents at C-2 or C-3 modulate steric strain, as shown in derivatives where phenyl or benzoyl groups exacerbate amide bond distortion . These effects are quantified using bond angle deviations and NBO (Natural Bond Orbital) analysis .

Q. What methodologies resolve contradictions between computational predictions and experimental data for this compound?

Hierarchical modeling is employed: (i) Validate quantum mechanical methods (e.g., B3LYP/6-31G*) on simplified analogs, (ii) Incrementally introduce complexity (e.g., adding substituents or ring constraints), and (iii) Compare computed parameters (e.g., dipole moments, IR spectra) with experimental results . Discrepancies often arise from solvent effects or crystal packing forces, requiring MD simulations or QM/MM hybrid approaches .

Q. How do substituents at C-3 (hydroxy group) and C-1 (carboxylic acid) affect stability and bioactivity?

The C-3 hydroxy group enhances hydrogen-bond donor capacity, critical for receptor binding in proline analogues . Stability studies on Boc-protected derivatives show that electron-withdrawing groups at C-1 (e.g., carboxylic acid) reduce ring strain, while bulky substituents at C-2 increase susceptibility to oxidative degradation . Comparative assays with 4-thia-1-azabicyclo[3.2.0]heptane derivatives highlight the role of sulfur vs. nitrogen in modulating antibacterial activity .

Q. What strategies optimize the compound’s solubility for in vitro assays?

Co-solvent systems (e.g., DMSO/water) or salt formation (e.g., ammonium or potassium salts) improve solubility, as demonstrated for structurally related penicillanic acid derivatives . pH-dependent solubility profiles are assessed via shake-flask methods, with pKa adjustments via carboxylate group modification .

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